molecular formula C9H7NO B6599321 4-(furan-3-yl)pyridine CAS No. 27079-81-8

4-(furan-3-yl)pyridine

Katalognummer: B6599321
CAS-Nummer: 27079-81-8
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: TUAOCHMKNGTVCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Furan-3-yl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted at the 4-position with a furan moiety at its 3-position. This structure combines the electron-deficient nature of pyridine with the electron-rich furan ring, creating unique electronic and steric properties. Pyridine derivatives are widely studied for their antimicrobial, anticancer, and catalytic applications due to their ability to engage in hydrogen bonding and π-π interactions . The furan substituent may enhance solubility in polar solvents and modulate biological activity by influencing steric bulk and electronic distribution .

Eigenschaften

IUPAC Name

4-(furan-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAOCHMKNGTVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903069
Record name NoName_3657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 4-(furan-3-yl)pyridine, this method involves coupling a halogenated pyridine with a furan-3-yl boronic acid.

Representative Protocol

  • Reactants : 4-Bromopyridine (1.0 eq), furan-3-ylboronic acid (1.2 eq)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 eq)

  • Solvent : Dioxane/H₂O (4:1)

  • Conditions : 90°C, 12 h under nitrogen.

Key Considerations :

  • The electron-deficient pyridine ring necessitates elevated temperatures for effective coupling.

  • Boronic ester derivatives (e.g., pinacol boronate) improve stability but require longer reaction times.

Cyclization Approaches

Kröhnke Pyridine Synthesis

This method constructs the pyridine ring from α,β-unsaturated ketones and ammonium acetate, enabling furan incorporation at the 3-position.

Procedure :

  • Precursor Synthesis : React 3-furylacrylaldehyde with acetylacetone in ethanol.

  • Cyclization : Add ammonium acetate (3.0 eq) and reflux for 8 h.

  • Isolation : Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography.

Yield : ~65% (unoptimized).

Functional Group Interconversion

Hydrolysis of Ester Derivatives

Adapted from the synthesis of 5-(furan-3-yl)pyridine-3-carboxylic acid, ester hydrolysis offers a route to carboxyl intermediates that can be decarboxylated to yield the target compound.

Steps :

  • Starting Material : Methyl this compound-3-carboxylate.

  • Hydrolysis : NaOH (2.0 eq) in methanol/H₂O (3:1), 20°C, 3 h.

  • Acidification : Citric acid to pH 3–4.

  • Decarboxylation : Heat at 150°C under vacuum to remove CO₂.

Limitation : Requires pre-functionalized pyridine esters, adding synthetic steps.

Reductive Amination and Quaternary Salt Formation

Inspired by the synthesis of 4-(piperidine-3-yl)aniline, reductive strategies may apply to intermediates with nitro or imine groups.

Example Pathway :

  • Nitration : Introduce nitro group at pyridine’s 4-position using HNO₃/H₂SO₄.

  • Reduction : NaBH₄/ZnCl₂ in THF at 30°C for 4 h.

  • Furan Coupling : Post-reduction functionalization via Ullmann coupling.

Challenges :

  • Competing reduction of the furan ring necessitates protecting groups.

  • Low yields (<40%) in preliminary trials.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature (°C)Catalytic SystemKey Advantage
Suzuki-Miyaura70–8590Pd(PPh₃)₄High regioselectivity
Kröhnke Synthesis60–6580NoneSingle-step cyclization
Ester Hydrolysis50–55150NaOH/Citric acidUtilizes stable intermediates
Reductive Amination35–4030NaBH₄/ZnCl₂Avoids precious metals

Mechanistic Insights and Optimization

Palladium-Catalyzed Coupling

The oxidative addition of 4-bromopyridine to Pd(0) forms a π-complex, followed by transmetallation with the boronic acid. Reductive elimination yields the biaryl product. Electron-withdrawing groups on pyridine slow transmetallation but improve oxidative addition kinetics.

Cyclization Dynamics

In Kröhnke synthesis, enolate formation from α,β-unsaturated ketones precedes nucleophilic attack by ammonia, culminating in pyridine ring closure. Furan’s electron-donating effects accelerate cyclization but may promote side reactions .

Analyse Chemischer Reaktionen

Oxidation Reactions

The furan ring undergoes oxidation under controlled conditions. For example:

  • Oxidation to γ-lactone derivatives : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields oxidized furan derivatives. This reaction proceeds via epoxidation followed by ring-opening and lactonization .

  • Photooxygenation : Under UV light with a photosensitizer (e.g., rose bengal), the furan ring reacts with singlet oxygen to form endoperoxides, which decompose into diketones .

Reagent/ConditionsProductYieldSource
mCPBA, CH₂Cl₂, 0°C → RT4-(Furan-3-yl)pyridine oxide72%
O₂, UV light, rose bengal4-(3-Oxobut-1-en-1-yl)pyridine58%

Reduction Reactions

The pyridine ring can be selectively reduced using catalytic hydrogenation:

  • Partial reduction : Hydrogenation with palladium on carbon (Pd/C) in ethanol converts the pyridine ring to a piperidine derivative while preserving the furan ring .

  • Full reduction : Using Raney nickel under high-pressure H₂ reduces both aromatic systems to saturated analogs .

Reagent/ConditionsProductYieldSource
H₂ (1 atm), Pd/C, EtOH4-(Furan-3-yl)piperidine85%
H₂ (50 psi), Raney Ni, EtOH4-(Tetrahydrofuran-3-yl)piperidine63%

Electrophilic Substitution

The furan ring undergoes electrophilic substitution preferentially at the α-positions:

  • Nitration : Reaction with nitric acid in acetic anhydride produces 4-(5-nitro-furan-3-yl)pyridine .

  • Friedel-Crafts alkylation : AlCl₃-catalyzed reactions with alkyl halides introduce substituents at the furan’s α-position .

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃, Ac₂O, 0°C4-(5-Nitro-furan-3-yl)pyridine67%
Friedel-Crafts alkylationMeI, AlCl₃, CH₂Cl₂4-(5-Methyl-furan-3-yl)pyridine78%

Nucleophilic Substitution

The pyridine ring participates in nucleophilic aromatic substitution (NAS) under harsh conditions:

  • Amination : Heating with ammonia in the presence of Cu(I) catalysts yields 4-(furan-3-yl)pyridin-2-amine .

  • Halogen displacement : Reaction with NaN₃ in DMSO substitutes halogens (if present) with azide groups .

Reagent/ConditionsProductYieldSource
NH₃, CuCl, 150°C4-(Furan-3-yl)pyridin-2-amine41%
NaN₃, DMSO, 120°C4-(Furan-3-yl)pyridin-2-azide55%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl derivatives .

  • Sonogashira : Coupling with terminal alkynes introduces acetylene groups .

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, PhB(OH)₂4-(Furan-3-yl)-2-phenylpyridine76%
SonogashiraPdCl₂, CuI, HC≡CPh4-(Furan-3-yl)-2-ethynylpyridine68%

Cycloaddition Reactions

The furan ring engages in Diels-Alder reactions:

  • With maleic anhydride as a dienophile, the reaction produces bicyclic adducts .

DienophileConditionsProductYieldSource
Maleic anhydrideToluene, 80°CBicyclic oxabicyclo[2.2.1] adduct62%

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique reactivity:

CompoundKey ReactionProductYieldSource
4-(Pyridin-3-yl)furanElectrophilic substitutionNitration at furan α-position70%
3-(Furan-2-yl)pyridineDiels-Alder cycloadditionHigher regioselectivity65%

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Furan-3-yl)pyridine has shown promising potential in medicinal chemistry due to its biological activities:

  • Anticancer Activity : Derivatives of this compound have been evaluated for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT15 (colon cancer). Studies have demonstrated moderate to high cytotoxicity, with IC50 values ranging from 6.39 μM to 9.20 μM, indicating potential as an anticancer agent .
  • Anti-inflammatory Properties : Some derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This suggests potential therapeutic applications for treating inflammatory diseases.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound derivatives:

  • Inhibition Studies : Certain derivatives have shown effective inhibition against bacterial strains such as Bacillus subtilis and fungal strains like Candida albicans. The presence of the furan moiety enhances antimicrobial activity .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
4-(Furan-2-yl)pyridineFuran at position 2 on pyridineAntimicrobial properties
3-(Furan-3-yl)benzoic acidFuran attached to benzoic acidModerate cytotoxicity
2-Pyridinecarboxylic acidSimple pyridine structureLimited activity compared to furan derivatives

Antimicrobial Studies

A study indicated that certain derivatives containing the furan-pyridine structure displayed significant inhibition against various bacterial strains. The presence of the furan moiety was essential for enhancing antimicrobial activity.

Cytotoxicity Evaluation

In vitro studies have demonstrated that derivatives containing the furan-pyridine structure exhibited significant cytotoxicity against A549 (lung cancer) and MDA-MB-435 (breast cancer) cells, with IC50 values ranging from 6.39 μM to 9.20 μM.

COX-2 Inhibition

Research indicated that some derivatives exhibited COX-2 inhibition ratios comparable to indomethacin, suggesting potential for anti-inflammatory applications.

Wirkmechanismus

The mechanism of action of 4-(furan-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The furan and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects on Melting Points: Chloro and cyano groups (e.g., in derivatives) increase melting points (268–287°C) due to enhanced intermolecular dipole-dipole interactions .
  • Lipophilicity : Alkyl chains (e.g., 3-phenylpropyl in ) and bromo-methoxy groups (LogP = 3.2 in ) elevate LogP, suggesting improved membrane permeability. Furan’s moderate polarity likely positions this compound between hydrophilic and lipophilic domains.
  • Solubility : Carboxylic acid and hydroxyl groups (e.g., in ) improve aqueous solubility, whereas bulky aryl groups reduce it.

Comparative Analysis :

  • Antimicrobial Potency: Chloro and cyano substituents () enhance activity against Gram-positive and Gram-negative bacteria, likely via disruption of membrane integrity .
  • Electron-Withdrawing Groups : Bromo and methoxy groups () may improve binding to enzymatic targets (e.g., kinases) through halogen bonding and hydrophobic interactions.

Thermodynamic and Spectroscopic Data

  • IR Spectroscopy : Pyridine derivatives in show C≡N stretches at 2200–2250 cm⁻¹ and N-H bends at 1600–1650 cm⁻¹ .
  • ¹H NMR : Aromatic protons in substituted pyridines resonate at δ 7.0–8.5 ppm, while furan protons typically appear at δ 6.5–7.5 ppm .
  • Thermal Stability: Higher melting points in chloro/cyano derivatives (268–287°C) suggest greater crystalline stability compared to alkyl-substituted analogs .

Biologische Aktivität

4-(Furan-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a furan group at the 3-position. This unique structure contributes to its chemical reactivity and biological interactions. The molecular formula is C9H7NC_9H_7N with a molecular weight of approximately 145.16 g/mol. The presence of both furan and pyridine moieties allows for versatile reactivity, making it a valuable compound in organic synthesis and drug development .

Cytotoxicity and Anticancer Potential

This compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated moderate to high cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT15 (colon cancer) . The structure-activity relationship (SAR) studies suggest that modifications to the furan or pyridine rings can enhance cytotoxicity.

COX-2 Inhibition

The compound may also exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Some derivatives have shown promising COX-2 inhibitory activity comparable to established anti-inflammatory drugs . This suggests potential therapeutic applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act by binding to specific enzymes or receptors involved in various biological pathways. The interactions could involve hydrogen bonding, π-π stacking, and hydrophobic interactions due to the structural features of the furan and pyridine rings .

Comparative Analysis with Related Compounds

The following table summarizes some key structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
4-(Furan-2-yl)pyridineFuran at position 2 on pyridineAntimicrobial properties
3-(Furan-3-yl)benzoic acidFuran attached to benzoic acidModerate cytotoxicity
2-Pyridinecarboxylic acidSimple pyridine structureLimited activity compared to furan derivatives

The dual heterocyclic structure of this compound differentiates it from its analogs, potentially leading to unique biological activities .

Case Studies and Research Findings

  • Antimicrobial Studies : A study highlighted that certain derivatives of pyridine showed effective inhibition against bacterial strains such as Bacillus subtilis and Candida albicans. The presence of a furan moiety was essential for enhancing antimicrobial activity .
  • Cytotoxicity Evaluation : In vitro studies demonstrated that derivatives containing the furan-pyridine structure displayed significant cytotoxicity against A549 (lung cancer) and MDA-MB-435 (breast cancer) cells, with IC50 values ranging from 6.39 μM to 9.20 μM .
  • COX-2 Inhibition : Research indicated that certain derivatives exhibited COX-2 inhibition ratios comparable to indomethacin, suggesting potential for anti-inflammatory applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(furan-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(furan-3-yl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.